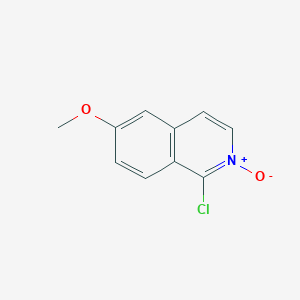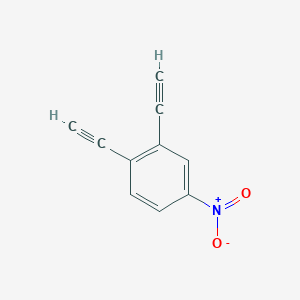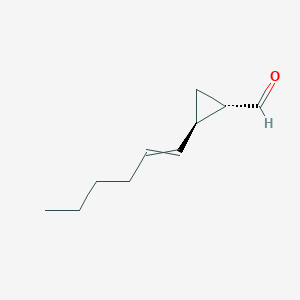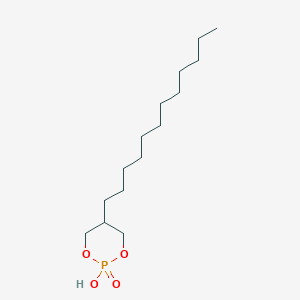![molecular formula C23H27N3O B12572445 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline CAS No. 189141-31-9](/img/structure/B12572445.png)
8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. This step yields 8-(3-bromopropoxy)quinoline, which is then reacted with 4-benzylpiperazine to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antitumor agent.
Mechanism of Action
The mechanism of action of 8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
Uniqueness
8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline stands out due to its unique quinoline core structure combined with the benzylpiperazine moiety. This combination imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
189141-31-9 |
|---|---|
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
8-[3-(4-benzylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C23H27N3O/c1-2-7-20(8-3-1)19-26-16-14-25(15-17-26)13-6-18-27-22-11-4-9-21-10-5-12-24-23(21)22/h1-5,7-12H,6,13-19H2 |
InChI Key |
PKSMOCBMTRBBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
